molecular formula C7H6ClI B057329 2-Chloro-5-iodotoluene CAS No. 116632-41-8

2-Chloro-5-iodotoluene

Cat. No.: B057329
CAS No.: 116632-41-8
M. Wt: 252.48 g/mol
InChI Key: MMBDKGFWRIYSRD-UHFFFAOYSA-N
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Description

2-Chloro-5-iodotoluene is a halogenated hydrocarbon with the chemical formula C7H6ClI. It is characterized by the presence of both chlorine and iodine atoms attached to a toluene ring. This compound is known for its applications in various chemical processes and is often used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-iodotoluene can be synthesized through halogenation reactions where both chlorine and iodine atoms are introduced into the toluene molecule. One notable method includes the Friedel–Crafts acylation, which, while more commonly associated with introducing acyl groups, also underlines the reactivity of halogenated toluenes in various conditions.

Industrial Production Methods: Industrial production of this compound typically involves the use of specific catalysts and controlled reaction conditions to achieve the desired substitution pattern. The process may include steps such as chlorination followed by iodination, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-iodotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized aromatic compounds .

Scientific Research Applications

2-Chloro-5-iodotoluene is utilized in several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the formation of heterocyclic compounds.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into new drug candidates often involves this compound as a building block for more complex structures.

    Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism by which 2-Chloro-5-iodotoluene exerts its effects is primarily through its reactivity as a halogenated aromatic compound. The presence of chlorine and iodine atoms influences the electron distribution within the molecule, making it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • 2-Chloro-5-iodopyridine
  • 1-Chloro-6-iodohexane
  • 1-Chloro-4-iodobutane

Comparison: Compared to these similar compounds, 2-Chloro-5-iodotoluene is unique due to its specific substitution pattern on the toluene ring. This unique structure imparts distinct reactivity and properties, making it particularly useful in certain synthetic applications. For instance, the presence of both chlorine and iodine allows for selective functionalization and cross-coupling reactions that may not be as easily achieved with other halogenated compounds .

Properties

IUPAC Name

1-chloro-4-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBDKGFWRIYSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400781
Record name 2-Chloro-5-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116632-41-8
Record name 1-Chloro-4-iodo-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116632-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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